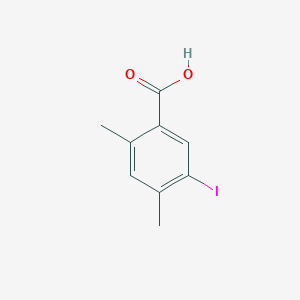

5-Iodo-2,4-dimethylbenzoic acid

描述

Systematic Nomenclature and Chemical Registry Information

This compound is officially registered under the Chemical Abstracts Service number 742081-03-4, which serves as its unique international identifier in chemical databases and regulatory systems. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the iodine substituent at the 5-position and methyl groups at the 2- and 4-positions of the benzoic acid framework. The systematic nomenclature precisely describes the molecular architecture, with the carboxylic acid functional group serving as the principal functional group and the aromatic ring substitution pattern clearly defined through positional numbering.

The compound is also catalogued under the Molecular Design Limited number MFCD12547504, which provides additional reference identification in chemical inventory systems. Alternative nomenclature systems may refer to this compound using various descriptive names, though the systematic International Union of Pure and Applied Chemistry designation remains the preferred scientific nomenclature. The InChI (International Chemical Identifier) code for this compound is documented as 1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12), providing a standardized textual representation of its molecular structure. The corresponding InChI Key VBULVYTZMDVWSK-UHFFFAOYSA-N offers a compressed format for database searching and chemical identification purposes.

Molecular Formula and Molecular Weight Characteristics

The molecular formula of this compound is established as C₉H₉IO₂, reflecting the presence of nine carbon atoms, nine hydrogen atoms, one iodine atom, and two oxygen atoms within the molecular structure. This composition yields a molecular weight of 276.07 grams per mole, as consistently reported across multiple analytical sources. The exact molecular mass, determined through high-resolution mass spectrometry, is documented as 275.965 atomic mass units, providing precise mass information for analytical applications requiring exceptional accuracy.

The molecular weight distribution reflects the significant contribution of the iodine atom, which constitutes approximately 46% of the total molecular mass due to iodine's high atomic weight of 126.9 atomic mass units. The organic framework, comprising the benzoic acid core with two methyl substituents, accounts for the remaining 54% of the molecular weight. This mass distribution has important implications for the compound's physical properties, including density, volatility, and chromatographic behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉IO₂ | |

| Molecular Weight | 276.07 g/mol | |

| Exact Mass | 275.965 amu | |

| Monoisotopic Mass | 275.964728 amu |

Crystallographic and Conformational Properties

The crystallographic analysis of this compound reveals significant structural information regarding its solid-state organization and molecular packing arrangements. The compound exhibits a density of 1.763 grams per cubic centimeter, indicating a relatively dense crystalline structure that reflects efficient molecular packing enhanced by the presence of the heavy iodine atom. This density value is substantially higher than typical organic compounds of similar molecular weight, demonstrating the influence of halogen substitution on crystal packing efficiency.

The boiling point of the compound is reported as 358.1 degrees Celsius at 760 millimeters of mercury pressure, reflecting the strong intermolecular forces present in the crystalline state. The flash point is documented at 170.4 degrees Celsius, providing important information for handling and storage protocols. These thermal properties indicate significant molecular cohesion, likely resulting from a combination of hydrogen bonding involving the carboxylic acid group, van der Waals interactions, and potential halogen bonding interactions involving the iodine substituent.

The refractive index of 1.63 provides insight into the electronic polarizability of the compound, which is influenced by the presence of the iodine atom and the extended aromatic system. This optical property reflects the compound's ability to interact with electromagnetic radiation and correlates with its electronic structure and molecular polarizability. Storage requirements specify maintenance at 2-8 degrees Celsius in dry conditions protected from light, indicating potential photosensitivity likely associated with the carbon-iodine bond.

| Physical Property | Value | Unit |

|---|---|---|

| Density | 1.763 | g/cm³ |

| Boiling Point | 358.1 | °C at 760 mmHg |

| Flash Point | 170.4 | °C |

| Refractive Index | 1.63 | - |

| Storage Temperature | 2-8 | °C |

Electronic Structure and Aromatic Substitution Patterns

The electronic structure of this compound is characterized by a complex interplay of electronic effects arising from the multiple substituents on the aromatic ring system. The substitution pattern features electron-donating methyl groups at the 2- and 4-positions, an electron-withdrawing iodine atom at the 5-position, and the electron-withdrawing carboxylic acid group at the 1-position. This arrangement creates a unique electronic environment that influences both the compound's reactivity and its physical properties.

The logarithmic partition coefficient (LogP) value of 2.60620 indicates moderate lipophilicity, reflecting the balance between the hydrophobic aromatic system with its alkyl and halogen substituents and the hydrophilic carboxylic acid functional group. This partition behavior is crucial for understanding the compound's solubility characteristics and potential biological membrane permeability. The polar surface area is calculated as 37.30 square angstroms, primarily contributed by the carboxylic acid oxygen atoms, which represents the molecular surface area occupied by polar atoms and influences the compound's hydrogen bonding capacity.

The aromatic substitution pattern creates specific electronic activation and deactivation zones around the benzene ring. The methyl groups at positions 2 and 4 function as electron-donating substituents through hyperconjugation and inductive effects, while the iodine atom at position 5 exhibits dual electronic character, acting as an electron-withdrawing group through inductive effects but also possessing electron-donating capabilities through resonance involving its lone pairs. The carboxylic acid group serves as a strong electron-withdrawing substituent, significantly influencing the overall electronic distribution within the aromatic system.

The SMILES (Simplified Molecular Input Line Entry System) notation O=C(O)C1=CC(I)=C(C)C=C1C provides a linear representation of the molecular connectivity, clearly illustrating the substitution pattern and functional group arrangement. This notation facilitates computational analysis and database searching while preserving essential structural information. The electronic environment created by this substitution pattern influences the compound's chemical reactivity, particularly in electrophilic aromatic substitution reactions, nucleophilic substitution at the iodine center, and reactions involving the carboxylic acid functional group.

| Electronic Property | Value | Description |

|---|---|---|

| LogP | 2.60620 | Partition coefficient |

| Polar Surface Area | 37.30 Ų | Polar molecular surface |

| SMILES Notation | O=C(O)C1=CC(I)=C(C)C=C1C | Linear structure representation |

属性

IUPAC Name |

5-iodo-2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULVYTZMDVWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630516 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742081-03-4 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,4-dimethylbenzoic acid typically involves the iodination of 2,4-dimethylbenzoic acid. One common method is:

Iodination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Catalytic Processes: Employing catalysts to enhance the reaction rate and selectivity.

化学反应分析

Types of Reactions

5-Iodo-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

Substitution: Formation of 5-azido-2,4-dimethylbenzoic acid or 5-thiocyanato-2,4-dimethylbenzoic acid.

Oxidation: Conversion to 2,4-dimethylterephthalic acid.

Reduction: Formation of 5-iodo-2,4-dimethylbenzyl alcohol.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Iodo-2,4-dimethylbenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of iodine and carboxylic acid functionalities, facilitating various chemical reactions such as nucleophilic substitutions and coupling reactions. This makes it valuable in the development of new materials and chemicals.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity through interactions with biomolecules. For instance, it has been investigated for its role in enzyme inhibition, potentially affecting lipid synthesis pathways. This could have implications in metabolic studies and drug development .

Drug Development

The compound is being explored as a building block for pharmaceuticals. Its structural characteristics enable modifications that can lead to the development of novel therapeutic agents. The focus on its use in drug synthesis highlights its potential in addressing various health conditions .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the manufacture of specialty chemicals. These chemicals often find applications in agrochemicals, dyes, and other functional materials. The compound's ability to undergo various chemical transformations makes it suitable for diverse industrial processes .

Case Study 1: Synthesis of Functional Chemicals

A study demonstrated the efficient production of 5-Iodo-2-methylbenzoic acid through iodination techniques that yield high purity and selectivity. This method involved using iodine and an oxidizing agent with acetic anhydride as a solvent, showcasing a streamlined process for producing high-purity compounds suitable for pharmaceutical applications .

In a recent investigation, researchers explored the interaction of this compound with specific enzymes involved in lipid metabolism. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential therapeutic applications in metabolic disorders .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds |

| Biological Research | Enzyme inhibition studies |

| Pharmaceuticals | Building block for drug development |

| Industrial Chemistry | Production of specialty chemicals |

作用机制

The mechanism of action of 5-Iodo-2,4-dimethylbenzoic acid depends on its specific application. In chemical reactions, the iodine atom and carboxylic acid group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

相似化合物的比较

Similar Compounds

2,4-Dimethylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

5-Bromo-2,4-dimethylbenzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

5-Chloro-2,4-dimethylbenzoic acid:

Uniqueness

5-Iodo-2,4-dimethylbenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

常见问题

Q. What are the recommended synthetic routes for 5-Iodo-2,4-dimethylbenzoic acid, and how can purity be validated?

Answer: Synthesis typically involves directed electrophilic iodination of 2,4-dimethylbenzoic acid. Key steps:

Iodination : Use iodine monochloride (ICl) or iodine with nitric acid (HNO₃) as an oxidizing agent in acetic anhydride. The methyl groups at positions 2 and 4 direct iodination to position 5 due to steric and electronic effects .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted precursors.

Purity Validation : Target ≥95% purity using HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (absence of extraneous peaks at δ 2.3–2.6 ppm for methyl groups) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR :

- Expected signals:

- δ 2.3–2.6 ppm (singlets for 2- and 4-methyl groups)

- δ 8.0–8.5 ppm (aromatic protons, J-coupling patterns confirm substitution)

- δ 12–13 ppm (carboxylic acid O-H, broad) .

- ¹³C NMR confirms iodine’s deshielding effect (C-I at ~95–105 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 304.9743 (C₉H₈IO₂) .

Advanced Research Questions

Q. How can competing substitution byproducts be minimized during iodination?

Answer:

- Reaction Optimization :

- Use substoichiometric iodine (1.05 eq.) to limit di-iodination.

- Control temperature (<50°C) to reduce radical side reactions.

- Add Lewis acids (e.g., BF₃) to enhance regioselectivity .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Quench aliquots with Na₂S₂O₃ to neutralize excess iodine.

Q. How should researchers address discrepancies in observed vs. predicted NMR chemical shifts?

Answer:

- Solvent Effects : DMSO-d₆ enhances hydrogen bonding with the carboxylic acid, downfield-shifting the O-H proton (δ 12–13 ppm). Compare with CDCl₃ data if available .

- Rotational Isomerism : The iodine atom’s bulkiness may restrict rotation, splitting methyl group signals. Use variable-temperature NMR to confirm.

- DFT Calculations : Validate shifts using computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What strategies enable the use of this compound in cross-coupling reactions?

Answer:

- Pre-activation : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) to prevent palladium catalyst poisoning .

- Coupling Conditions :

- Suzuki Reaction : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ in DMF/H₂O (3:1), 80°C, 12h.

- Sonogashira Reaction : CuI (10 mol%), PdCl₂(PPh₃)₂, piperidine, 60°C .

Q. How can solubility challenges during crystallization be resolved?

Answer:

- Solvent Screening : Test binary mixtures (e.g., THF/water, acetone/hexane). Methyl groups increase hydrophobicity; use 10–20% DMSO in ethanol for slow diffusion.

- pH Adjustment : Partially neutralize the carboxylic acid with NH₄OH (pH 4–5) to enhance aqueous solubility, then acidify to precipitate .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。